molecular formula C12H14ClF3N2O3 B1456338 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 1220016-41-0

4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride

Cat. No.: B1456338
CAS No.: 1220016-41-0
M. Wt: 326.7 g/mol
InChI Key: JHVAIMRJXSQGDQ-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride (CAS: 1219957-05-7) is a piperidine-based hydrochloride derivative with a phenoxy substituent bearing nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 2- and 4-positions, respectively. Its molecular formula is C₁₃H₁₆ClF₃N₂O₃, with a molecular weight of 340.73 g/mol . The trifluoromethyl group enhances lipophilicity, while the nitro group may influence electronic properties and reactivity .

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)8-1-2-11(10(7-8)17(18)19)20-9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAIMRJXSQGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials: Halogenated nitro-trifluoromethyl-substituted aromatic compounds and piperidine derivatives.
  • Reaction: Piperidine acts as a nucleophile displacing a halogen on the aromatic ring via SNAr mechanism.
  • Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with bases like sodium hydride or potassium carbonate to facilitate deprotonation of piperidine.
  • Advantages: High regioselectivity and yields.
  • Challenges: Requires careful control to avoid elimination side reactions, especially with sensitive piperidine alcohol derivatives.

This method is supported by related synthetic routes for similar compounds where sodium hydride-catalyzed SNAr displacement on halopyridines was employed successfully.

Benzylation and Reduction Sequence (Four-Step Process)

A patented and optimized method for preparing related phenoxy-piperidines (analogous to the target compound) involves:

Step Description Reagents/Conditions Outcome
1 Formation of N-benzyl (or substituted benzyl) pyridinium salt Reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halide or substituted benzyl halide at 40–150 °C in solvents such as alcohols, arenes, esters, or ethers N-benzylated pyridinium salt intermediate
2 Reduction of pyridinium salt to tetrahydropyridine derivative Use of reductive agents such as sodium borohydride, potassium borohydride, or catalytic hydrogenation with nickel or palladium catalysts at 0–40 °C in ethers or aromatic solvents N-benzyl tetrahydropyridine intermediate
3 Hydrogenation and acid treatment Reaction with acid (e.g., HCl, trifluoroacetic acid) and hydrogen source at 0–100 °C (preferably 10–40 °C) to convert tetrahydropyridine to piperidinium salt Piperidinium salt intermediate
4 Alkali treatment to release free piperidine Reaction with base (alkali) to yield free 4-[4-(trifluoromethoxy)phenoxy]piperidine Final piperidine product

This method reduces production cost, improves yield and purity, and is easier to control compared to older methods.

Mitsunobu Reaction Route

  • Reaction: Coupling of N-tertbutyloxycarbonyl-4-hydroxy piperidine with 4-trifluoromethoxyphenol using Mitsunobu conditions.
  • Drawbacks: Generates large amounts of triphenylphosphine oxide byproduct requiring chromatographic purification; moderate conversion rates limit industrial scalability.
  • Outcome: Direct formation of the phenoxy-piperidine linkage with subsequent acidic deprotection to yield the target compound.

This method is less favored industrially due to purification challenges.

Mesylation Followed by SN2 Substitution

  • Procedure: Hydroxyl group of N-Boc-4-hydroxy piperidine is mesylated to form a good leaving group, followed by nucleophilic substitution with 4-trifluoromethoxyphenol under basic conditions.
  • Issues: Side elimination reactions of the piperidine alcohol reduce yield and complicate scale-up.
  • Use: Mainly for laboratory-scale synthesis due to these limitations.

Reaction Conditions and Optimization

Step Parameter Typical Range Notes
Benzylation (Step 1) Temperature 40–150 °C Higher temperatures favor reaction but may increase side reactions
Reduction (Step 2) Temperature 0–40 °C Lower temperatures preferred to control reduction
Acid/Hydrogenation (Step 3) Temperature 0–100 °C (preferably 10–40 °C) Acid choice affects salt formation and stability
Alkali Treatment (Step 4) Temperature Ambient to moderate heating Ensures complete conversion to free base

Solvent choice varies from alcohols, ethers, aromatic hydrocarbons to polar aprotic solvents depending on the step, balancing solubility and reactivity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Environmental Impact Notes
SNAr Displacement Moderate to High High Good Moderate Moderate Requires strong base, risk of elimination
Benzylation-Reduction Sequence High High Excellent Low to Moderate Improved Industrially preferred, better control
Mitsunobu Reaction Moderate Moderate Limited High Poor (waste generation) Difficult purification
Mesylation-SN2 Low to Moderate Moderate Limited Moderate Moderate Side reactions limit yield

Research Findings and Improvements

  • The benzylation-reduction sequence method has been demonstrated to improve yields and purity while reducing costs and environmental impact, making it suitable for industrial production of piperidine derivatives with trifluoromethoxy and nitro substituents.
  • Optimization of reaction temperatures and solvent systems enhances selectivity and reduces side products.
  • Use of catalytic hydrogenation with nickel or palladium catalysts in the reduction step provides cleaner transformations compared to metal borohydrides, though catalyst cost and removal must be managed.
  • Avoidance of triphenylphosphine byproducts in Mitsunobu reactions is a key driver for alternative synthetic routes.

Summary Table of Key Preparation Steps for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine Hydrochloride

Step Reaction Type Reagents Conditions Outcome
1 Nucleophilic aromatic substitution or benzylation Halogenated nitro-trifluoromethyl aromatic + piperidine or benzyl halide 40–150 °C, polar solvents Pyridinium salt or phenoxy-piperidine intermediate
2 Reduction Sodium borohydride or catalytic hydrogenation 0–40 °C Tetrahydropyridine intermediate
3 Acid treatment and hydrogenation Acid (HCl, TFA), hydrogen source 10–40 °C Piperidinium salt
4 Base treatment Alkali (NaOH, KOH) Ambient Free base piperidine
5 Salt formation HCl gas or solution Ambient Hydrochloride salt of piperidine

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-Amino-4-(trifluoromethyl)phenoxy]piperidine hydrochloride, while substitution reactions can introduce various functional groups to the phenoxy ring .

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, making it a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Compound 1 : 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (CAS: 1189653-33-5)
  • Molecular Formula : C₁₁H₁₄ClFN₂O₃
  • Molecular Weight : 276.69 g/mol
  • Key Differences: Replaces the trifluoromethyl group with a fluorine atom at the 4-position of the phenoxy ring.
  • The fluorine atom may introduce steric and electronic effects distinct from -CF₃ .
Compound 2 : 4-(2,3-Dimethylphenoxy)piperidine Hydrochloride (CAS: 1171504-55-4)
  • Molecular Formula: Not explicitly stated, but likely C₁₃H₁₈ClNO.
  • Key Differences : Substitutes nitro and -CF₃ groups with methyl (-CH₃) groups at the 2- and 3-positions.
  • Implications : Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro and -CF₃ groups. This may reduce chemical reactivity and alter binding affinities in biological systems .
Compound 3 : Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS: 193357-81-2)
  • Molecular Formula : C₁₃H₁₅ClF₃N
  • Key Differences: Features a benzyl-linked trifluoromethylphenyl group instead of a nitro-substituted phenoxy group.
  • Implications : The lack of a nitro group and the presence of a benzyl linkage may enhance metabolic stability but reduce electrophilic reactivity .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Lipophilicity High (due to -CF₃) Moderate (due to -F) Low (due to -CH₃) High (due to -CF₃)
Electron Effects Strongly electron-withdrawing Moderately withdrawing Electron-donating Moderately withdrawing
Molecular Weight 340.73 g/mol 276.69 g/mol ~250–280 g/mol (estimated) 295.72 g/mol
Potential Use Pharmaceutical intermediate Research chemical Unknown Biochemical studies

Biological Activity

4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClF₃N₂O₃
  • CAS Number : 1220016-41-0
  • Molecular Weight : 303.7 g/mol
  • Hazard Classification : Irritant

The compound features a piperidine ring substituted with a nitro and trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including:
    • Carbonic Anhydrase (CA) : Inhibition leads to altered pH regulation in tissues, impacting tumor growth.
    • Histone Deacetylases (HDACs) : HDAC inhibition can result in altered gene expression profiles associated with cancer progression.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapeutics.

Table 1: Biological Activity Profile

Activity TypeTarget/EffectReference
Enzyme InhibitionCarbonic Anhydrase
HDAC InhibitionHistone Deacetylases
CytotoxicityVarious Cancer Cell Lines
Receptor InteractionNeurotransmitter Receptors

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. It demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different lines, including HeLa and MCF-7 cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Neuropharmacological Studies : Research indicated that the compound modulates neurotransmitter levels in vitro, suggesting potential applications in treating neurodegenerative diseases or mood disorders. It showed promise in enhancing serotonin receptor activity, which is crucial for mood regulation .
  • In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent. The study highlighted the need for further exploration into dosage optimization and long-term effects .

Q & A

Q. How can researchers validate computational solubility predictions experimentally?

  • Methodological Answer : Compare COSMO-RS or Hansen Solubility Parameter predictions with shake-flask experiments (UV-Vis quantification). Test solvents like DMSO, ethanol, and chloroform to refine predictive models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride
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4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride

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